Cas no 71550-64-6 (2-Propenoic acid,1,1',1'',1'''-[(2,4,6,8-tetramethylcyclotetrasiloxane-2,4,6,8-tetrayl)tetra-3,1-propanediyl]ester)

2-Propenoic acid,1,1',1'',1'''-[(2,4,6,8-tetramethylcyclotetrasiloxane-2,4,6,8-tetrayl)tetra-3,1-propanediyl]ester structure
71550-64-6 structure
Product Name:2-Propenoic acid,1,1',1'',1'''-[(2,4,6,8-tetramethylcyclotetrasiloxane-2,4,6,8-tetrayl)tetra-3,1-propanediyl]ester
Numero CAS:71550-64-6
MF:C28H48O12Si4
MW:689.015533447266
CID:572131
PubChem ID:172832
Update Time:2025-04-19

2-Propenoic acid,1,1',1'',1'''-[(2,4,6,8-tetramethylcyclotetrasiloxane-2,4,6,8-tetrayl)tetra-3,1-propanediyl]ester Proprietà chimiche e fisiche

Nomi e identificatori

    • 2-Propenoic acid,1,1',1'',1'''-[(2,4,6,8-tetramethylcyclotetrasiloxane-2,4,6,8-tetrayl)tetra-3,1-propanediyl]ester
    • (2,4,6,8-tetramethylcyclotetrasiloxane-2,4,6,8-tetrayl)tetrakis(propane-1,3-diyl) tetraacrylate
    • 3-[2,4,6,8-tetramethyl-4,6,8-tris(3-prop-2-enoyloxypropyl)-1,3,5,7,2,4,6,8-tetraoxatetrasilocan-2-yl]propyl prop-2-enoate
    • 2,4,6,8-Tetramethyl-2,4,6,8-tetrakis(3-acryloyloxypropyl) cyclotetrasiloxane
    • 2-Propenoic acid, 1,1',1'',1'''-((2,4,6,8-tetramethylcyclotetrasiloxane-2,4,6,8-tetrayl)tetra-3,1-propanediyl) ester
    • Cyclotetrasiloxane, 2,4,6,8-tetramethyl-2,4,6,8-tetrakis(3-acryloxypropyl)-
    • NS00120836
    • 71550-64-6
    • (2,4,6,8-Tetramethyl-1,3,5,7,2,4,6,8-tetraoxatetrasilocane-2,4,6,8-tetrayl)tetrakis(propane-3,1-diyl)tetraacrylate
    • 2-Propenoic acid, (2,4,6,8-tetramethylcyclotetrasiloxane-2,4,6,8-tetrayl)tetra-3,1-propanediyl ester
    • 3-{2,4,6,8-TETRAMETHYL-4,6,8-TRIS[3-(PROP-2-ENOYLOXY)PROPYL]-1,3,5,7,2,4,6,8-TETRAOXATETRASILOCAN-2-YL}PROPYL PROP-2-ENOATE
    • DTXSID70992100
    • Salivaricin A
    • SCHEMBL526308
    • EINECS 275-615-2
    • (2,4,6,8-Tetramethyl-1,3,5,7,2,4,6,8-tetraoxatetrasilocane-2,4,6,8-tetrayl)tetrakis(propane-3,1-diyl) tetraacrylate
    • (2,4,6,8-Tetramethyl-1,3,5,7,2,4,6,8-tetroxatetrasilocane-2,4,6,8-tetrayl)tetra(propane-3,1-diyl) tetraprop-2-enoate
    • Inchi: 1S/C28H48O12Si4/c1-9-25(29)33-17-13-21-41(5)37-42(6,22-14-18-34-26(30)10-2)39-44(8,24-16-20-36-28(32)12-4)40-43(7,38-41)23-15-19-35-27(31)11-3/h9-12H,1-4,13-24H2,5-8H3
    • Chiave InChI: CUHKVBVNLQPDQC-UHFFFAOYSA-N
    • Sorrisi: [Si]1(C)(CCCOC(C=C)=O)O[Si](C)(CCCOC(C=C)=O)O[Si](C)(CCCOC(C=C)=O)O[Si](C)(CCCOC(C=C)=O)O1

Proprietà calcolate

  • Massa esatta: 688.22224
  • Massa monoisotopica: 688.222
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 0
  • Conta accettatore di obbligazioni idrogeno: 12
  • Conta atomi pesanti: 44
  • Conta legami ruotabili: 24
  • Complessità: 858
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • Carica superficiale: 0
  • Conta Tautomer: niente
  • XLogP3: niente
  • Superficie polare topologica: 142Ų

Proprietà sperimentali

  • Densità: 1.1
  • Punto di ebollizione: 588.3°C at 760 mmHg
  • Punto di infiammabilità: 257.1°C
  • Indice di rifrazione: 1.481
  • PSA: 142.12
  • LogP: 4.83160
Fornitori consigliati
Henan Dongyan Pharmaceutical Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Henan Dongyan Pharmaceutical Co., Ltd
上海帛亦医药科技有限公司
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
ASIACHEM I&E (JIANGSU) CO., LTD
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
ASIACHEM I&E (JIANGSU) CO., LTD
Hangzhou Cedareal Technology Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Hangzhou Cedareal Technology Co., Ltd.
Wuhan ChemNorm Biotech Co.,Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Wuhan ChemNorm Biotech Co.,Ltd.